molecular formula C24H20FN5OS B11575499 6-(4-fluorophenyl)-N-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-fluorophenyl)-N-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11575499
M. Wt: 445.5 g/mol
InChI Key: AXAHRYFXVOUNGJ-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-N-(4-methylphenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and various phenyl and fluorophenyl substituents. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-N-(4-methylphenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Formation of the Thiadiazine Ring: The thiadiazine ring is formed by reacting the triazole intermediate with sulfur-containing reagents such as thiourea or thiosemicarbazide.

    Substitution Reactions: The phenyl and fluorophenyl groups are introduced through substitution reactions using appropriate halogenated precursors and catalysts.

    Amidation: The carboxamide group is introduced through an amidation reaction involving the corresponding carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methylphenyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the triazole and thiadiazine rings, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenated precursors and catalysts such as palladium on carbon are often employed.

Major Products

    Oxidation Products: Oxidized derivatives of the phenyl and methylphenyl groups.

    Reduction Products: Reduced derivatives of the triazole and thiadiazine rings.

    Substitution Products: Various substituted derivatives depending on the substituents introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-N-(4-methylphenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C24H20FN5OS

Molecular Weight

445.5 g/mol

IUPAC Name

6-(4-fluorophenyl)-N-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C24H20FN5OS/c1-15-7-13-19(14-8-15)26-23(31)21-20(16-9-11-18(25)12-10-16)29-30-22(27-28-24(30)32-21)17-5-3-2-4-6-17/h2-14,20-21,29H,1H3,(H,26,31)

InChI Key

AXAHRYFXVOUNGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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